

Application Note: Analysis of 3-Butenenitrile by Gas Chromatography-Mass Spectrometry (GC-MS)

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Compound of Interest		
Compound Name:	3-Butenenitrile	
Cat. No.:	B123554	Get Quote

Introduction

3-Butenenitrile, also known as allyl cyanide, is a volatile organic compound with the molecular formula C₄H₅N.[1][2][3][4] It is found in some plants of the Brassica genus and has applications in the synthesis of polymers and pharmaceuticals.[1] Accurate and reliable quantification of **3-Butenenitrile** is crucial for quality control in industrial processes, environmental monitoring, and in the analysis of food and biological samples. This application note provides a detailed protocol for the analysis of **3-Butenenitrile** using Gas Chromatography-Mass Spectrometry (GC-MS), a highly selective and sensitive analytical technique.

Principle

This method involves the separation of **3-Butenenitrile** from a sample matrix using gas chromatography, followed by detection and quantification using mass spectrometry. The protocol is applicable to liquid samples where **3-Butenenitrile** can be extracted into an organic solvent. For samples with volatile matrices, headspace analysis is a suitable alternative.

Experimental Protocols Sample Preparation (Liquid-Liquid Extraction)

This protocol is suitable for aqueous samples such as wastewater or reaction mixtures.

Reagents and Materials:



- **3-Butenenitrile** standard (≥99% purity)
- Dichloromethane (DCM), GC grade
- Anhydrous sodium sulfate
- Deionized water
- 15 mL screw-cap glass tubes
- 2 mL GC autosampler vials with caps
- · Pipettes and tips
- Vortex mixer
- Centrifuge

Procedure:

- Sample Collection: Collect samples in clean glass containers to avoid contamination.
- Extraction:
 - Pipette 5 mL of the aqueous sample into a 15 mL screw-cap glass tube.
 - Add 2 mL of dichloromethane to the tube.
 - Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing.
 - Centrifuge at 3000 rpm for 5 minutes to separate the organic and aqueous layers.
- Drying:
 - Carefully transfer the lower organic layer (dichloromethane) to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
- Transfer:



• Transfer the dried organic extract into a 2 mL GC autosampler vial for analysis.

GC-MS Analysis

Instrumentation:

• Gas chromatograph equipped with a mass selective detector (MSD).

GC Conditions:

- Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Injector Temperature: 250 °C.
- Injection Volume: 1 μL.
- Injection Mode: Splitless.
- Oven Temperature Program:
 - Initial temperature: 40 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 150 °C.
 - Hold: 2 minutes at 150 °C.

MS Conditions:

- Ionization Mode: Electron Ionization (EI).
- Ionization Energy: 70 eV.
- Source Temperature: 230 °C.
- Transfer Line Temperature: 280 °C.



- Scan Range: m/z 35-200.
- Solvent Delay: 3 minutes.

Calibration

- Stock Solution: Prepare a stock solution of **3-Butenenitrile** (e.g., 1000 μ g/mL) in dichloromethane.
- Working Standards: Prepare a series of working standards by serial dilution of the stock solution in dichloromethane. A typical concentration range would be 0.1 to 10 µg/mL.
- Calibration Curve: Inject each working standard into the GC-MS system and record the peak area of the primary ion (m/z 41). Plot a calibration curve of peak area versus concentration.

Data Presentation

Quantitative data for **3-Butenenitrile** is summarized in the tables below.

Table 1: Physicochemical and Mass Spectral Data for 3-Butenenitrile

Parameter	Value	Reference		
Molecular Formula	C ₄ H ₅ N	[1][2][3][4]		
Molecular Weight	67.09 g/mol	[1]		
CAS Number	109-75-1	[2]		
Characteristic Mass Ions (m/z)				
Molecular Ion [M]+	67	[1]		
Base Peak	41	[1]		
Other Significant Fragments	39, 40, 27	[1]		

Table 2: Chromatographic Data for **3-Butenenitrile**

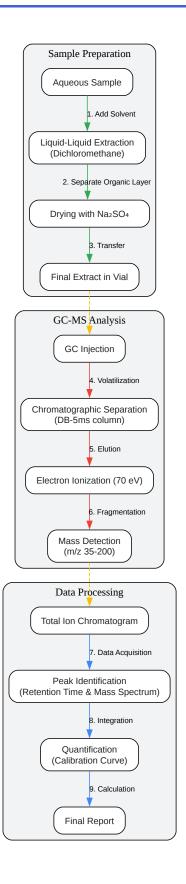


Parameter	Value	Column Type	Reference
Kovats Retention Index (RI)			
625.2	Standard non-polar	[1]	_
1186	Standard polar	[1]	_

Mandatory Visualization

The following diagram illustrates the experimental workflow for the GC-MS analysis of **3-Butenenitrile**.





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Caption: Workflow for GC-MS analysis of **3-Butenenitrile**.



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References

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